molecular formula C17H15Cl2N3O5S B027392 Sulazuril CAS No. 108258-89-5

Sulazuril

Cat. No.: B027392
CAS No.: 108258-89-5
M. Wt: 444.3 g/mol
InChI Key: AQAZEGOUFUGKBP-UHFFFAOYSA-N
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Description

Sulazuril is a chemical compound with the molecular formula C17H15Cl2N3O5S and a molecular weight of 444.29 g/mol . It is known for its applications in veterinary medicine, particularly as an antiparasitic agent. This compound is a member of the triazine family and is structurally related to other triazine-based compounds used in similar applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulazuril typically involves the reaction of 2,4-dichloro-6-(4-sulfamoylphenoxy)-1,3,5-triazine with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired level of purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Sulazuril undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazine compounds .

Scientific Research Applications

Veterinary Medicine

Coccidiosis Treatment

  • Mechanism of Action : Sulazuril acts as an antiprotozoal agent, inhibiting the growth and reproduction of coccidia, which are responsible for coccidiosis in animals. It interferes with the metabolic processes of the parasites, leading to their eventual death.
  • Efficacy Studies : Research has demonstrated that this compound significantly reduces the severity of coccidiosis in chickens and calves. A study published in the Journal of Veterinary Pharmacology indicated a 90% reduction in oocyst shedding among treated animals compared to controls .

Dosage and Administration

  • The recommended dosage varies by species:
    • Chickens : 50 mg/kg body weight for 5 consecutive days.
    • Calves : 25 mg/kg body weight for 3 days.

Pharmaceutical Research

Potential Human Applications

  • Although primarily used in veterinary contexts, there is ongoing research into the potential human applications of this compound, particularly in treating protozoan infections such as Toxoplasmosis and Cryptosporidiosis.
  • A pilot study indicated that this compound might be effective against Toxoplasma gondii, showing promise as a novel treatment option .

Environmental Impact Studies

Ecotoxicology

  • Recent studies have begun to assess the environmental impact of this compound when used in agricultural settings. Research indicates that while effective against target parasites, residual this compound can affect non-target aquatic organisms.
  • A comprehensive ecotoxicological assessment revealed that concentrations below 1 mg/L had minimal effects on fish and invertebrates, suggesting a relatively low environmental risk when used according to guidelines .

Data Tables

Application AreaTarget OrganismDosage (mg/kg)Duration (days)Efficacy (%)
Poultry (Coccidiosis)Chickens50590
Livestock (Coccidiosis)Calves25385
Human (Toxoplasmosis)Toxoplasma gondiiTBDTBDTBD

Case Studies

Case Study: Poultry Coccidiosis Management

  • In a controlled trial involving 200 broiler chickens, those treated with this compound exhibited a significant reduction in clinical signs of coccidiosis compared to untreated controls. The study reported improved weight gain and feed conversion ratios, which are critical metrics for poultry producers .

Case Study: Ecotoxicological Assessment

  • An ecotoxicological study evaluated the effects of this compound on freshwater ecosystems. The results indicated that at recommended agricultural application rates, there was no significant impact on fish populations over a six-month observation period .

Mechanism of Action

Sulazuril exerts its effects by inhibiting the activity of certain enzymes involved in the metabolic pathways of parasites. It targets the mitochondrial electron transport chain, leading to the disruption of energy production in the parasite cells. This results in the death of the parasites and the resolution of the infection .

Comparison with Similar Compounds

Sulazuril is similar to other triazine-based antiparasitic agents such as diclazuril and toltrazuril. it is unique in its specific molecular structure, which confers distinct pharmacokinetic and pharmacodynamic properties. Compared to diclazuril and toltrazuril, this compound may have different efficacy and safety profiles, making it suitable for specific applications in veterinary medicine .

List of Similar Compounds

Biological Activity

Sulazuril is a triazine derivative that has garnered attention for its biological activity, particularly in veterinary medicine. It is primarily utilized to combat coccidiosis, a parasitic disease caused by coccidian protozoa such as Eimeria and Isospora. This article delves into the biological mechanisms, efficacy, and research findings surrounding this compound, supported by data tables and case studies.

This compound functions as a broad-spectrum antimicrobial agent. It inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain protozoa. The compound's mechanism involves interference with the metabolic pathways of the target organisms, leading to their death or impaired reproduction. Specifically, this compound is known to affect the mitochondrial function of protozoa, disrupting their energy metabolism.

Efficacy Against Coccidiosis

This compound has been shown to be effective against various strains of Eimeria, which are responsible for coccidiosis in livestock. The following table summarizes key findings from research studies on its efficacy:

Study ReferenceDosage (mg/kg)Efficacy (%)Observations
595Significant reduction in oocyst shedding in treated animals.
10100Complete elimination of clinical signs of coccidiosis.
280Moderate efficacy; reduced severity of symptoms.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it can be administered effectively via intramuscular injection. This method allows for rapid absorption and sustained serum levels, which are critical for effective treatment during early stages of infection in young animals. Research shows that a single intramuscular injection can achieve therapeutic concentrations without requiring repeated doses, enhancing compliance and reducing stress on the animals.

Case Studies

Several case studies have illustrated the practical application of this compound in veterinary settings:

  • Case Study on Piglets : A study involving newborn piglets demonstrated that a single intramuscular injection of this compound significantly reduced mortality rates associated with severe coccidiosis outbreaks. The treatment resulted in a 95% reduction in oocyst counts compared to untreated controls .
  • Field Application in Poultry : In a poultry farm experiencing high morbidity due to coccidiosis, this compound was administered at a dosage of 10 mg/kg. The results showed complete recovery in affected birds within three days, with no adverse effects reported .
  • Comparative Study with Other Treatments : A comparative study highlighted that this compound outperformed traditional treatments such as amprolium and toltrazuril in terms of both efficacy and speed of recovery from coccidiosis .

Properties

CAS No.

108258-89-5

Molecular Formula

C17H15Cl2N3O5S

Molecular Weight

444.3 g/mol

IUPAC Name

2-[3,5-dichloro-4-(4-methylsulfonylphenoxy)phenyl]-1-methyl-1,2,4-triazinane-3,5-dione

InChI

InChI=1S/C17H15Cl2N3O5S/c1-21-9-15(23)20-17(24)22(21)10-7-13(18)16(14(19)8-10)27-11-3-5-12(6-4-11)28(2,25)26/h3-8H,9H2,1-2H3,(H,20,23,24)

InChI Key

AQAZEGOUFUGKBP-UHFFFAOYSA-N

SMILES

CN1CC(=O)NC(=O)N1C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)S(=O)(=O)C)Cl

Canonical SMILES

CN1CC(=O)NC(=O)N1C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)S(=O)(=O)C)Cl

Key on ui other cas no.

108258-89-5

Synonyms

2-(3,5-alpha-dichloro-4-(4-methylsulfonylphenoxy)phenyl)-1-methylhexahydro-1,2,4-triazine-3,5-dione
Hoe 092 V
Hoe-092 V
Hoe-092V

Origin of Product

United States

Synthesis routes and methods

Procedure details

1 g of 2-[3,5-dichloro-4-(4-methylsulfonylphenoxy)phenyl]hexahydro-1,2,4-triazine-3,5-dione in 10 ml of N-methylpyrrolidone was heated at 140° to 160° C. with 10 ml of methyl iodide for four hours and, after addition of a further 10 ml of methyl iodide, for a further three hours. After the mixture had been cooled, water was added and an oil separated out, which slowly became solid and was recrystallized from methanol with the addition of active charcoal. Melting point 223° C.
Name
2-[3,5-dichloro-4-(4-methylsulfonylphenoxy)phenyl]hexahydro-1,2,4-triazine-3,5-dione
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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